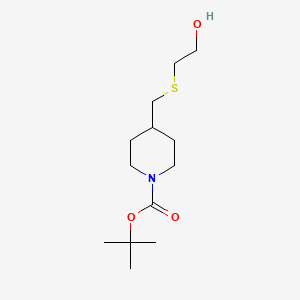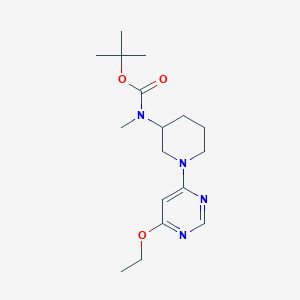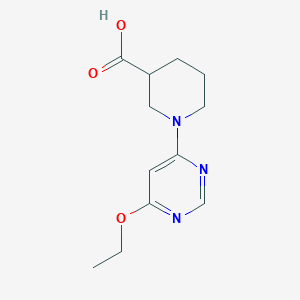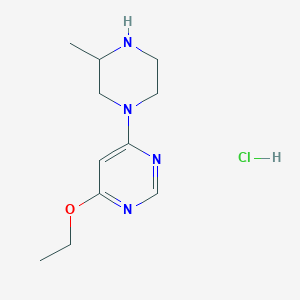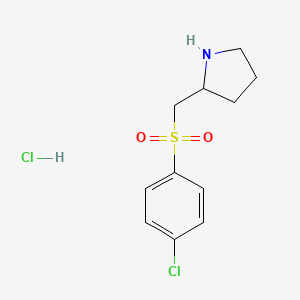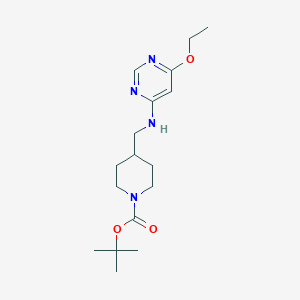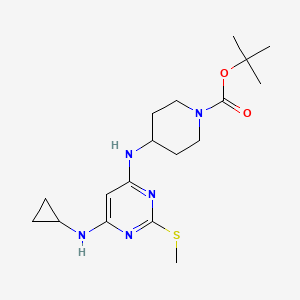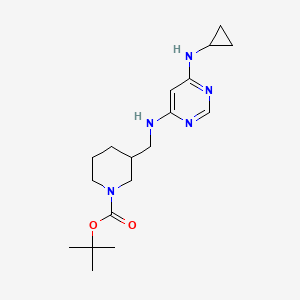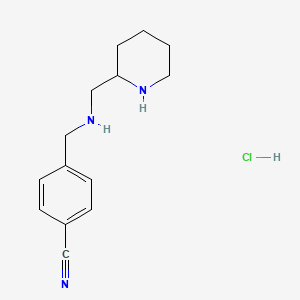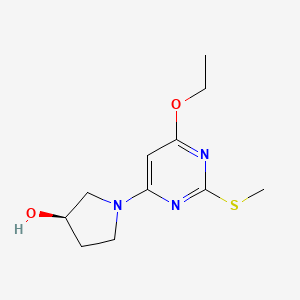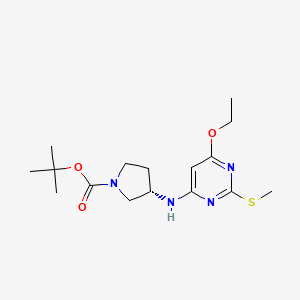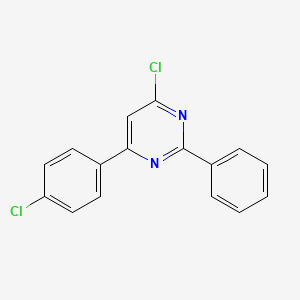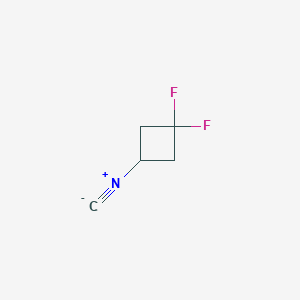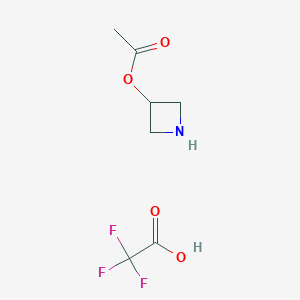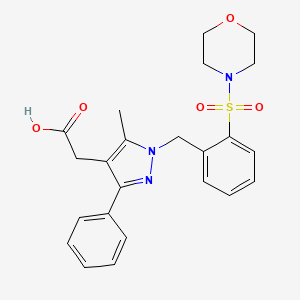
CRTh2 antagonist 1
Overview
Description
CRTh2 antagonist 1 is a chemical compound that acts as an antagonist to the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2). This receptor is involved in the inflammatory response, particularly in conditions such as asthma and allergic diseases. By inhibiting the CRTh2 receptor, this compound can reduce inflammation and alleviate symptoms associated with these conditions .
Preparation Methods
The synthesis of CRTh2 antagonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a benzylthio acetic acid derivative, which is then subjected to various chemical reactions such as alkylation, cyclization, and functional group modifications . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
CRTh2 antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a sulfoxide or sulfone derivative, while reduction may produce a thiol or thioether derivative.
Scientific Research Applications
CRTh2 antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the CRTh2 receptor and its role in inflammation.
Biology: It helps in understanding the signaling pathways involved in the immune response and the role of CRTh2 in various diseases.
Medicine: It is being investigated as a potential therapeutic agent for treating asthma, allergic rhinitis, and other inflammatory conditions
Industry: It may be used in the development of new drugs targeting the CRTh2 receptor and related pathways.
Mechanism of Action
CRTh2 antagonist 1 exerts its effects by binding to the CRTh2 receptor and blocking its interaction with prostaglandin D2 (PGD2). This inhibition prevents the activation of T helper type 2 cells, eosinophils, and basophils, which are involved in the inflammatory response. The molecular targets and pathways involved include the Giα protein, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels, and the subsequent reduction in the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 .
Comparison with Similar Compounds
CRTh2 antagonist 1 is similar to other CRTh2 antagonists such as fevipiprant and CAY10471. These compounds also target the CRTh2 receptor and inhibit its interaction with PGD2. this compound may have unique binding modes and structural features that differentiate it from other antagonists. For example, the crystal structures of this compound reveal a semi-occluded pocket covered by a well-structured amino terminus, which may contribute to its distinct binding properties .
Similar compounds include:
Fevipiprant: A CRTh2 antagonist that has advanced to phase 3 clinical trials for asthma.
CAY10471: Another CRTh2 antagonist with distinct binding modes and structural features.
This compound’s uniqueness lies in its specific binding interactions and potential therapeutic benefits in treating inflammatory diseases.
Properties
IUPAC Name |
2-[5-methyl-1-[(2-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLVUYNUAWSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


